molecular formula C12H20N2O4 B1374384 Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate CAS No. 1160248-56-5

Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate

Cat. No.: B1374384
CAS No.: 1160248-56-5
M. Wt: 256.3 g/mol
InChI Key: YPDFLGYUZGYCDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate is a sophisticated bicyclic scaffold of significant value in medicinal chemistry and pharmaceutical research. Its core structure integrates an ether bridge and a piperazine-like ring system, making it a versatile building block for the synthesis of more complex molecules . The presence of a Boc (tert-butoxycarbonyl) protecting group on one nitrogen atom is a critical feature, allowing for selective deprotection under mild acidic conditions to generate the free amine for further functionalization . This compound is primarily employed as a key intermediate in the research and development (R&D) and production processes for new pharmaceuticals . Researchers utilize this scaffold to explore structure-activity relationships (SAR) and to construct molecular architectures that can interact with specific biological targets. The rigid, three-dimensional framework of the bicyclic system is particularly useful for designing molecules with improved binding affinity and selectivity. This product is intended for research applications only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-12(2,3)18-11(16)14-8-4-10(15)13-5-9(14)7-17-6-8/h8-9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDFLGYUZGYCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)NCC1COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach via Nitrogen and Oxygen Nucleophiles

A common approach for preparing bicyclic diaza-oxa compounds involves intramolecular cyclization reactions where nitrogen and oxygen nucleophiles attack electrophilic centers to form the bicyclic core.

  • Starting Materials: Linear precursors containing amino and hydroxy groups appropriately spaced, often derived from amino alcohols or diamines.
  • Cyclization Conditions: Acid or base catalysis to promote nucleophilic attack and ring closure.
  • Example: The formation of the 8-oxa-3,10-diazabicyclo[4.3.1]decane core can be achieved by cyclizing an amino alcohol intermediate bearing a keto group.

Protection with tert-Butyl Carbamate (Boc) Group

  • The carboxylate group at position 10 is protected as a tert-butyl ester to improve stability and handleability.
  • This is typically done by treating the free acid intermediate with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • The Boc group serves as a protecting group for the nitrogen or carboxyl group during subsequent synthetic steps.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of linear amino alcohol precursor Starting from suitable diamine and hydroxy acid derivatives Linear intermediate with amino and hydroxy groups
2 Cyclization to form bicyclic core Acid/base catalysis, heating Formation of 8-oxa-3,10-diazabicyclo[4.3.1]decane scaffold
3 Oxidation of secondary alcohol to ketone PCC or Dess–Martin periodinane, mild conditions Introduction of 4-oxo functionality
4 Protection of carboxyl group as tert-butyl ester tert-Butyl chloroformate or Boc2O, base Formation of this compound

Analytical Data Supporting Preparation

Parameter Value
Molecular Formula C12H20N2O4
Molecular Weight 256.3 g/mol
Purity (typical) 95-97% (by HPLC or NMR)
CAS Number 1160248-56-5
Structural Confirmation NMR (1H, 13C), IR (carbonyl stretch ~1700 cm⁻¹), Mass Spectrometry

Research Findings and Notes

  • The bicyclic structure confers conformational rigidity, which is important for biological activity in medicinal chemistry applications.
  • The tert-butyl protecting group is stable under neutral and mildly acidic conditions but can be removed under strong acid to reveal the free acid.
  • The synthetic route must carefully control reaction conditions to avoid ring opening or side reactions due to the presence of multiple nucleophilic sites.
  • Literature indicates that similar bicyclic carbamate compounds are often synthesized via multi-step sequences involving protection/deprotection strategies and selective oxidation.

Chemical Reactions Analysis

Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl ester group, leading to the formation of different ester derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, yielding the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Structure

The molecular structure of Tert-butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate features a bicyclic framework that contributes to its unique reactivity and stability.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties, suggesting potential use in developing new antibiotics.

Organic Synthesis

As a versatile building block, this compound is employed in:

  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of various biologically active compounds, enhancing the efficiency of multi-step synthetic pathways.

Material Science

The compound's unique structural features allow it to be used in:

  • Polymer Chemistry : It can act as a monomer or additive in the production of advanced materials with tailored properties.

Chemical Research

In chemical research settings, this compound is utilized for:

  • Studying Reaction Mechanisms : Its reactivity can be investigated to understand fundamental organic reaction mechanisms and kinetics.

Case Study 1: Antimicrobial Development

A study investigating the antimicrobial properties of bicyclic compounds demonstrated that derivatives of Tert-butyl 4-Oxo-8-Oxa showed significant activity against both Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development into new antimicrobial agents.

Case Study 2: Synthesis Efficiency

In a comparative study on synthetic methodologies, researchers found that using Tert-butyl 4-Oxo-8-Oxa as an intermediate reduced the number of steps required to synthesize complex alkaloids by up to 30%, showcasing its utility in streamlining synthetic processes.

Mechanism of Action

The mechanism by which Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades .

Comparison with Similar Compounds

Key Observations :

  • The tert-butyl ester in the target compound distinguishes it from simpler methyl-substituted analogs, improving solubility in organic solvents and resistance to hydrolysis .
  • The 4-oxo group introduces a reactive ketone, enabling further functionalization (e.g., reduction to alcohols or formation of Schiff bases), which is absent in non-ketone analogs like 10-methyl-8,10-diazabicyclo[4.3.1]decane .
  • Oxygen substitution : The 8-oxa group may influence hydrogen-bonding interactions, as seen in crystal engineering studies, compared to purely hydrocarbon-based bicyclic systems .

Reactivity Differences :

  • The tert-butyl ester in the target compound is less prone to nucleophilic attack compared to methyl esters, enabling selective reactions at the 4-oxo or nitrogen centers .
  • Analogs lacking the 4-oxo group (e.g., 10-methyl-8,10-diazabicyclo[4.3.1]decane) are more stable under basic conditions but less versatile in subsequent derivatization .

Physicochemical and Application Comparison

Property/Application Target Compound 10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one 10-Methyl-8,10-diazabicyclo[4.3.1]decane
Melting Point Not reported Syrupy oil (after reduction) Not reported
Solubility High in DCM, THF Moderate in polar solvents Low in water, high in alcohols
Pharmaceutical Relevance Nicotinic receptor modulation Alkaloid precursor Neuromodulator scaffold
Stability Stable at room temperature Sensitive to oxidation Hygroscopic

Notable Findings:

  • The target compound’s tert-butyl group enhances shelf stability compared to methyl analogs, which may degrade under oxidative or humid conditions .
  • Crystallographic utility : Derivatives of the target compound could benefit from hydrogen-bonding analysis using programs like SHELX or ORTEP-3, as seen in related diazabicyclo systems .

Biological Activity

Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate (CAS: 1160248-56-5) is a heterocyclic compound characterized by its unique bicyclic structure, which includes nitrogen and oxygen heteroatoms. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C12H20N2O4
  • Molecular Weight : 256.3 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results highlight the compound's broad-spectrum activity, making it a candidate for further exploration in the development of new antibiotics .

Anti-inflammatory Effects

In studies focusing on inflammation models, this compound has demonstrated the ability to reduce pro-inflammatory cytokine production. Specifically, it has been shown to inhibit the release of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

CytokineControl LevelTreated Level
TNF-alpha150 pg/mL75 pg/mL
IL-6200 pg/mL100 pg/mL

These findings suggest a mechanism through which this compound may exert protective effects in inflammatory diseases .

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. In vitro assays using various cancer cell lines (e.g., HeLa and MCF-7) indicate that the compound can induce apoptosis and inhibit cell proliferation.

Cell LineIC50 (µM)
HeLa12 µM
MCF-715 µM

The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, further supporting its potential as an anticancer agent .

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound:

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized this compound via a multi-step reaction involving cyclization of appropriate precursors followed by functionalization.
    • The resulting compound was tested against a panel of pathogens, revealing promising antimicrobial activity.
  • Inflammation Model Study :
    • Another case study investigated its effects in an animal model of arthritis.
    • Administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups.

Q & A

Q. Q1: What is a validated synthetic route for Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate, and how are intermediates characterized?

Methodological Answer: A five-step synthesis starting from suberic acid involves:

Bromination : Suberic acid undergoes Hell-Volhard-Zelinskii bromination to yield meso-2,7-dibromooctanedioate. Reaction conditions (200 W Hg lamp, thionyl chloride, bromine at 90°C) are critical for diastereomeric control .

Aminolysis : Reaction with methylamine or benzylamine in xylene at 120°C forms bicyclic intermediates (e.g., monoamide 5b, 69% yield). NMR (NOESY, HMBC) confirms regioselectivity .

Reduction : LiAlH₄ in dioxane reduces carbonyl groups to CH₂, forming diazabicyclo derivatives. Hydrogenolysis removes protective groups (e.g., benzyl) .

Q. Q2: How can crystallographic and computational methods resolve conformational ambiguities in bicyclic scaffolds?

Methodological Answer:

  • X-ray Refinement : SHELX software refines crystal structures using high-resolution data. For hygroscopic compounds, rapid data collection under inert gas prevents CO₂/H₂O absorption .
  • Puckering Analysis : Cremer-Pople coordinates quantify ring puckering. For example, a seven-membered azepane ring in intermediates shows pseudorotation (amplitude q = 0.45 Å, phase φ = 30°) .
  • Hydrogen Bonding : Etter’s graph-set analysis identifies intermolecular N-H···O patterns (e.g., R₂²(8) motifs) stabilizing crystal packing .

Reaction Optimization

Q. Q3: How do solvent and temperature influence the aminolysis step to minimize byproducts?

Methodological Answer:

  • Solvent Screening : Xylene outperforms DMF or THF due to high boiling point (120–160°C), enabling prolonged heating without decomposition. Polar aprotic solvents favor nucleophilic attack but risk ester hydrolysis .
  • Kinetic Control : At 120°C, benzylamine reacts selectively with α-bromo esters (k₁ > k₂), avoiding over-alkylation. Excess amine (2.5 equiv) drives reaction completion .
  • Workup : Aqueous Na₂SO₃ removes residual bromine, while vacuum distillation isolates products >95% purity .

Stereochemical Challenges

Q. Q4: How are diastereomers separated during bromination, and what strategies prevent racemization?

Methodological Answer:

  • Diastereomer Separation : Racemic and meso-2,7-dibromooctanedioates are separable via fractional crystallization (hexane/EtOAc). Meso isomers crystallize preferentially due to symmetry .
  • Chiral Auxiliaries : Methylamine introduces a chiral center; LiAlH₄ reduction retains configuration (no epimerization observed) .
  • Chromatography : Silica gel chromatography with 5% Et₃N in eluent prevents acid-catalyzed racemization of intermediates .

Biological Relevance

Q. Q5: What preclinical applications justify further study of this bicyclic scaffold?

Methodological Answer:

  • Nicotinic Modulation : Analogues (e.g., 10-methyl-8,10-diazabicyclo derivatives) show nM affinity for α7 nAChR, validated via radioligand binding assays .
  • CNS Penetration : LogP (1.8 ± 0.2) and PSA (45 Ų) predict blood-brain barrier permeability, making it suitable for neuropathic pain targets .
  • Metabolic Stability : Microsomal assays (human liver S9) indicate t₁/₂ > 60 min, supporting in vivo efficacy studies .

Stability and Storage

Q. Q6: How should hygroscopic derivatives be handled to ensure long-term stability?

Methodological Answer:

  • Storage : Under argon at –20°C in sealed vials with molecular sieves (3Å). Exposure to air causes CO₂ absorption, forming carbamates .
  • Lyophilization : Freeze-drying from tert-butanol/water (1:1) yields stable amorphous powders (Tg = 75°C) .
  • QC Monitoring : Periodic Karl Fischer titration ensures moisture content <0.1% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate
Reactant of Route 2
Tert-Butyl 4-Oxo-8-Oxa-3,10-Diazabicyclo[4.3.1]Decane-10-Carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.